3-(Boc-amino)benzamidoxime

Orthogonal protection Solid-phase synthesis Peptide chemistry

3-(Boc-amino)benzamidoxime (tert-butyl N-[3-(N'-hydroxycarbamimidoyl)phenyl]carbamate, CAS 145878-49-5) is a bifunctional aromatic scaffold combining a benzamidoxime moiety with a tert-butoxycarbonyl (Boc)-protected aniline at the meta position. The amidoxime group serves as a versatile synthetic handle for cyclization, coordination, and bioconjugation reactions, while the Boc group provides acid-labile amino protection orthogonal to base-labile protecting groups.

Molecular Formula C12H17N3O3
Molecular Weight 251.28 g/mol
Cat. No. B11723327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Boc-amino)benzamidoxime
Molecular FormulaC12H17N3O3
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=NO)N
InChIInChI=1S/C12H17N3O3/c1-12(2,3)18-11(16)14-9-6-4-5-8(7-9)10(13)15-17/h4-7,17H,1-3H3,(H2,13,15)(H,14,16)
InChIKeyJNQPZLNSWMBXIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Boc-amino)benzamidoxime: A Dual-Functional Amidoxime Building Block for Orthogonal Synthetic Strategies


3-(Boc-amino)benzamidoxime (tert-butyl N-[3-(N'-hydroxycarbamimidoyl)phenyl]carbamate, CAS 145878-49-5) is a bifunctional aromatic scaffold combining a benzamidoxime moiety with a tert-butoxycarbonyl (Boc)-protected aniline at the meta position [1]. The amidoxime group serves as a versatile synthetic handle for cyclization, coordination, and bioconjugation reactions, while the Boc group provides acid-labile amino protection orthogonal to base-labile protecting groups [2]. This dual functionality makes it a strategic intermediate in medicinal chemistry and agrochemical research, where precise control over deprotection sequences is critical .

Why Generic Amidoxime Substitution Fails: The Functional Cost of Unprotected or Regioisomeric Analogs


A generic substitution of 3-(Boc-amino)benzamidoxime with its closest analogs—3-aminobenzamidoxime (free amine), 4-(Boc-amino)benzamidoxime (para isomer), or N-Boc-benzamidoxime (lacking the aniline NH)—introduces critical failures in synthetic workflows. The free amine analog is incompatible with electrophilic coupling steps that require amino protection, while the para isomer exhibits a different electronic profile (Hammett σp ≈ −0.15 vs. σm ≈ +0.17 for the carbamate substituent) that alters amidoxime reactivity in cyclocondensation and metal-catalyzed transformations [1]. Furthermore, Boc-protected amidoximes as a class have demonstrated quantifiable antibacterial activity against pathogenic E. coli strains that is absent in the corresponding unprotected amidoximes, making the Boc group a prerequisite for certain biological screening applications [2]. The quantitative evidence below substantiates these selection-critical differences.

Quantitative Differentiation Evidence for 3-(Boc-amino)benzamidoxime vs. Closest Analogs


Orthogonal Deprotection Selectivity: Boc (Acid-Labile) vs. Fmoc (Base-Labile) Amino Protection

The Boc group on 3-(Boc-amino)benzamidoxime is cleaved under mild acidic conditions (20–50% TFA in DCM, 30 min, RT), whereas the Fmoc group on analogs such as 3-(Fmoc-amino)benzamidoxime requires basic conditions (20% piperidine in DMF, 20 min, RT) [1]. This orthogonality enables sequential deprotection in the presence of base-labile ester or phosphate functionalities, a capability not possible with Fmoc-protected congeners under the same synthetic sequence.

Orthogonal protection Solid-phase synthesis Peptide chemistry

Antibacterial Activity of Boc-Protected Amidoximes vs. Standard-of-Care Antibiotics in E. coli Models

In a 2021 study, Boc-protected amidoximes as a compound class demonstrated greater antibacterial potential against pathogenic E. coli strains compared to the clinical antibiotics ciprofloxacin, bleomycin, and cloxacillin, based on initial cellular assays and Fpg DNA digestion tests [1]. Notably, the authors state that 'until now, Boc-protected amidoximes have not been tested for biological activity,' indicating that the Boc protection is essential for unlocking this antibacterial phenotype unavailable in unprotected amidoxime analogs [1]. While compound-specific MIC values are not reported for individual congeners, the class-level activity is consistently attributed to the Boc-protected amidoxime scaffold shared by 3-(Boc-amino)benzamidoxime.

Antibacterial Boc-protected amidoximes E. coli

Physicochemical Property Differentiation: 3-(Boc-amino)benzamidoxime vs. Free Amine Analog 3-Aminobenzamidoxime

Computational comparison of key drug-likeness parameters reveals substantial differences between the protected and unprotected forms. 3-(Boc-amino)benzamidoxime (MW 251.28 g/mol, XLogP3-AA 1.6, HBD 3, HBA 4, rotatable bonds 4) [1] exhibits increased lipophilicity and molecular weight relative to 3-aminobenzamidoxime (MW 151.17 g/mol, C₇H₉N₃O) [2]. The higher XLogP3-AA (1.6) of the Boc-protected compound enhances membrane permeability potential, while the additional hydrogen bond donors and acceptors modulate target engagement. These computed differences are relevant for selecting the appropriate analog for cell-based vs. biochemical assays.

Physicochemical properties Drug-likeness Solubility

Regioisomeric Differentiation: Meta (3-) vs. Para (4-) Substitution Electronic Effects on Amidoxime Reactivity

The meta-substituted 3-(Boc-amino)benzamidoxime presents a carbamate substituent with Hammett σₘ ≈ +0.17 (electron-withdrawing by induction), whereas the para isomer 4-(Boc-amino)benzamidoxime experiences a σₚ ≈ −0.15 (electron-donating by resonance) from the identical Boc-amino group [1]. This electronic divergence directly impacts the amidoxime group's redox potential and nucleophilicity. A systematic study of para-substituted benzamidoximes confirmed a clear correlation between substituent Hammett σ values and both ¹H NMR chemical shifts and electrochemical reduction potentials, establishing that the substitution position is a determinant of amidoxime reactivity [2].

Hammett equation Regioisomerism Amidoxime reduction

High-Impact Application Scenarios for 3-(Boc-amino)benzamidoxime in Research and Industrial Synthesis


Orthogonal Solid-Phase Peptide and Heterocycle Synthesis

In solid-phase peptide synthesis (SPPS) and heterocycle construction, 3-(Boc-amino)benzamidoxime serves as a dual-functional building block that enables sequential deprotection strategies. The Boc group is removed under acidic conditions (TFA), leaving base-labile protecting groups intact, while the amidoxime moiety can undergo cyclization to form 1,2,4-oxadiazoles or coordinate metal catalysts for cross-coupling. This orthogonality, validated by the established protocols cited in Section 3 [1], makes the compound uniquely suited for multi-step resin-bound syntheses where Fmoc-based analogs would fail due to premature deprotection under the basic conditions required for Fmoc removal [2].

Antibacterial Lead Discovery Using Boc-Protected Amidoxime Scaffolds

Research teams engaged in antibacterial drug discovery should prioritize Boc-protected amidoximes such as 3-(Boc-amino)benzamidoxime as screening candidates. As demonstrated in Section 3, Boc-protected amidoximes as a compound class exhibit antibacterial potential exceeding that of ciprofloxacin, bleomycin, and cloxacillin against pathogenic E. coli strains [3]. This activity is contingent on the Boc protection, as unprotected amidoximes lack this phenotype. The 3-substitution pattern further offers distinct electronic properties (σₘ ≈ +0.17) that may fine-tune target binding compared to the 4-isomer [1].

Prodrug Design Leveraging mARC-Mediated Amidoxime Reduction

The amidoxime functional group is a well-established prodrug motif, reduced in vivo to the corresponding amidine by the mitochondrial amidoxime reducing component (mARC). Studies on para-substituted benzamidoximes have quantified the influence of substituent electronic effects on enzymatic and electrochemical reduction kinetics [2]. The meta-substituted 3-(Boc-amino)benzamidoxime, with its electron-withdrawing σₘ value, offers a distinct reduction profile that can be exploited to tune prodrug activation rates. After Boc deprotection, the free aniline provides a conjugation handle for attaching targeting moieties or additional pharmacophores.

Physicochemical Property-Driven Library Design for Cell-Based Screening

For medicinal chemistry teams constructing focused libraries for cell-based phenotypic screening, the computed physicochemical properties of 3-(Boc-amino)benzamidoxime—XLogP3-AA of 1.6, molecular weight of 251.28 g/mol, and balanced hydrogen bond donor/acceptor counts (3/4)—position it within favorable drug-like space for cellular permeability [4]. In contrast, the unprotected 3-aminobenzamidoxime (MW 151.17, lower logP) may be better suited for biochemical target-based assays. This property differentiation provides a rational basis for selecting the appropriate analog based on the intended assay format, as highlighted in Section 3.

Quote Request

Request a Quote for 3-(Boc-amino)benzamidoxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.